molecular formula C12H10INO3 B8410686 Ethyl 4-iodo-5-phenylisoxazole-3-carboxylate

Ethyl 4-iodo-5-phenylisoxazole-3-carboxylate

Cat. No. B8410686
M. Wt: 343.12 g/mol
InChI Key: HQFLXMDBQOIRDH-UHFFFAOYSA-N
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Patent
US09216972B2

Procedure details

A mixture of ethyl 5-phenylisoxazole-3-carboxylate (Intermediate I-5A, 3.05 g, 14.0 mmol) and N-iodosuccinimide (3.79 g, 16.9 mmol) in TFA (78 mL) was stirred at room temperature for 3.5 h. The volatiles were removed under reduced pressure, and the residue was partitioned between ethyl acetate (150 mL) and water (150 mL). The organic layer was washed with a 1N aqueous solution of sodium hydroxide (150 mL), washed with a 3% aqueous solution of sodium bisulfite (2×150 mL), washed with brine (150 mL), and dried over anhydrous magnesium sulfate. Concentration under reduced pressure afforded ethyl 4-iodo-5-phenylisoxazole-3-carboxylate (4.69 g, 13.7 mmol, 97% yield) as a light yellow oil. The compound had an HPLC retention time=3.36 minutes (condition A); MS:(M+H)=343.97; 1H NMR (400 MHz, CDCl3) δ ppm 1.47 (t, J=7.1 Hz, 3H), 4.50 (q, J=7.0 Hz, 2H), 7.52-7.56 (m, 3H), and 8.05 (m, 2H).
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
3.79 g
Type
reactant
Reaction Step One
Name
Quantity
78 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[O:11][N:10]=[C:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[I:17]N1C(=O)CCC1=O>C(O)(C(F)(F)F)=O>[I:17][C:8]1[C:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:10][O:11][C:7]=1[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
3.05 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC(=NO1)C(=O)OCC
Name
Quantity
3.79 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
78 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate (150 mL) and water (150 mL)
WASH
Type
WASH
Details
The organic layer was washed with a 1N aqueous solution of sodium hydroxide (150 mL)
WASH
Type
WASH
Details
washed with a 3% aqueous solution of sodium bisulfite (2×150 mL)
WASH
Type
WASH
Details
washed with brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
IC=1C(=NOC1C1=CC=CC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.7 mmol
AMOUNT: MASS 4.69 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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